
10-Undecenehydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenehydroxamic acid is an organic compound with the molecular formula C11H21NO2. It is a hydroxamic acid derivative of undecenoic acid, characterized by the presence of a hydroxylamine group attached to the carbonyl carbon of the undecenoic acid. This compound is known for its ability to chelate metal ions, making it valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Undecenehydroxamic acid can be synthesized through the reaction of undecenoic acid with hydroxylamine. The process typically involves the following steps:
Esterification: Undecenoic acid is first converted to its ester form using methanol and an acid catalyst.
Hydroxylamination: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Undecenehydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amides or amines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amides or amines.
Substitution: Various substituted hydroxamic acids.
Applications De Recherche Scientifique
10-Undecenehydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Industry: The compound is used in the formulation of metal chelators and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 10-Undecenehydroxamic acid primarily involves its ability to chelate metal ions. By binding to metal ions such as iron (Fe) and zinc (Zn), it can inhibit the activity of metalloproteases. This inhibition is crucial in various biological processes, including the regulation of cell growth and differentiation . The compound’s chelating properties also make it effective in preventing metal-catalyzed oxidation reactions .
Comparaison Avec Des Composés Similaires
Deferoxamine: A well-known iron chelator used in medicine.
Marimastat: A hydroxamic acid-based metalloprotease inhibitor.
Vorinostat: A hydroxamic acid derivative used as a histone deacetylase inhibitor in cancer therapy.
Uniqueness: 10-Undecenehydroxamic acid stands out due to its unique structure, which combines the properties of a long-chain fatty acid with a hydroxamic acid group. This combination enhances its lipophilicity and allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications .
Propriétés
Numéro CAS |
16791-35-8 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
N-hydroxyundec-10-enamide |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12-14/h2,14H,1,3-10H2,(H,12,13) |
Clé InChI |
ZUEKXFUSXSASAS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)





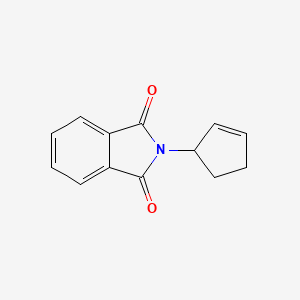
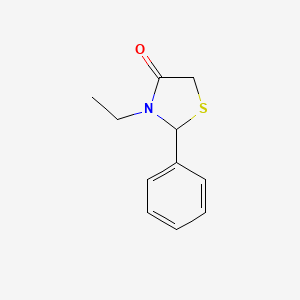
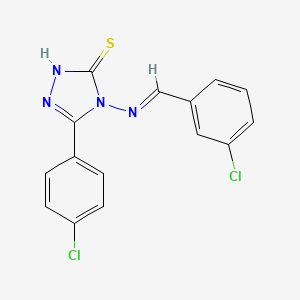
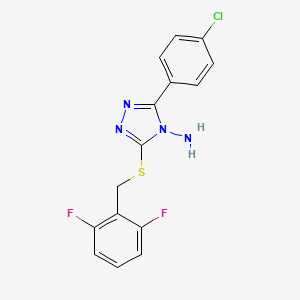
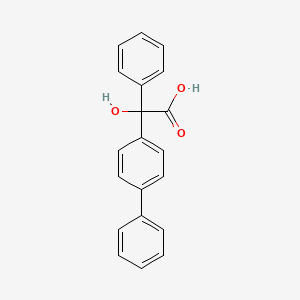
![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
